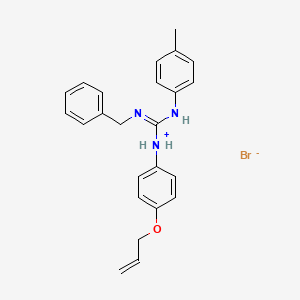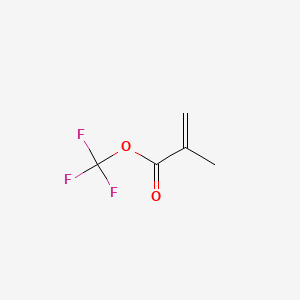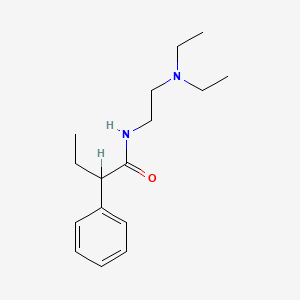
Aziridine, 1-diethylacetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-diethylacetyl-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes.
Carbene Addition: Another approach involves the addition of carbenes to imines, leading to the formation of aziridines.
Intramolecular Cyclization: Aziridines can also be synthesized through the intramolecular cyclization of amino alcohols or amino halides.
Industrial Production Methods:
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the specific aziridine derivative being produced and the desired application.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various amine derivatives
Applications De Recherche Scientifique
Chemistry:
Aziridines are valuable intermediates in the synthesis of complex organic molecules. They are used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis .
Biology:
Aziridines have been studied for their potential as anticancer agents. Their ability to alkylate DNA makes them promising candidates for cancer chemotherapy .
Medicine:
In medicinal chemistry, aziridines are explored for their potential to inhibit enzymes and modulate biological pathways. They are also investigated for their antimicrobial properties .
Industry:
Aziridines are used in the production of polymers and coatings. Their reactivity allows for the formation of cross-linked networks, which enhance the mechanical properties of materials .
Mécanisme D'action
The mechanism of action of aziridines often involves the alkylation of nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other cellular components, disrupting their normal function . The molecular targets and pathways involved depend on the specific aziridine derivative and its reactivity.
Comparaison Avec Des Composés Similaires
Uniqueness:
Aziridines are unique due to their high ring strain and reactivity, which make them versatile intermediates in organic synthesis. Their ability to undergo a wide range of chemical reactions, including ring-opening and substitution, sets them apart from other small-ring heterocycles .
Propriétés
Numéro CAS |
63019-57-8 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(4-2)8(10)9-5-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
ZVPHBEPSDRLUDW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)



![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)

![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)





